3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C10H9NO3 . It is a derivative of cyclobutane, featuring a pyridine ring attached to the cyclobutane structure. This compound is significant in various fields, including pharmaceuticals, organic synthesis, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can be achieved through multiple synthetic routes. One common method involves the reaction of acetone, bromine, and malononitrile as raw materials. The solvents used in this process include ethanol, dimethylformamide (DMF), and water. Sodium iodide acts as an activating agent, while tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst. The reaction proceeds through a three-step process .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and controlled environments to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in enzyme inhibition and receptor binding studies.
Medicine: It serves as a precursor for the development of pharmaceuticals, including inhibitors for enzymes such as JAK, CETP, and PDE10.
Mechanism of Action
The mechanism of action of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, including signal transduction, cell proliferation, and inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Oxocyclobutanecarboxylic acid
- 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carbonitrile
Comparison: 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. Compared to 3-Oxocyclobutanecarboxylic acid, the pyridine ring enhances its ability to interact with biological targets, making it more effective in pharmaceutical applications. The compound’s structure also allows for greater versatility in chemical reactions and synthesis .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-oxo-1-pyridin-3-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-8-4-10(5-8,9(13)14)7-2-1-3-11-6-7/h1-3,6H,4-5H2,(H,13,14) |
InChI Key |
SXHYMYUIYRMHMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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